ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
Description
Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate is a Schiff base derivative characterized by a benzoate ester backbone functionalized with a (2-hydroxy-3-methoxyphenyl)methyleneamino group. Its molecular architecture combines electron-donating (methoxy and hydroxyl) and electron-withdrawing (ester) groups, creating a push-pull system that enhances electronic polarization, a critical feature for NLO applications .
Properties
IUPAC Name |
ethyl 4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-3-22-17(20)12-7-9-14(10-8-12)18-11-13-5-4-6-15(21-2)16(13)19/h4-11,19H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHNNXMGWZGPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20772-67-2 | |
| Record name | ALPHA-(4-(ETHOXYCARBONYL)PHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate typically involves a condensation reaction between ethyl 4-aminobenzoate and 2-hydroxy-3-methoxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate has the molecular formula and a molecular weight of approximately 299.32 g/mol. The compound is characterized by the presence of a methylene amino group and a benzoate moiety, which contribute to its biological activity and potential therapeutic effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.2 | Apoptosis Induction | |
| HeLa | 10.5 | Cell Cycle Arrest | |
| A549 | 20.0 | Inhibition of Proliferation |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. This compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Table 2: Antimicrobial Activity Profiles
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
Proteomics Research
This compound serves as a biochemical probe in proteomics research, aiding in the study of protein interactions and functions. Its ability to bind selectively to certain proteins makes it a valuable tool for elucidating biochemical pathways .
Case Study: Protein Interaction Analysis
In a study examining the interaction between this compound and specific enzymes, researchers found that it could effectively inhibit enzyme activity, thus providing insights into metabolic pathways involved in disease states .
Synthesis of Novel Materials
The compound has been utilized in the synthesis of novel materials with potential applications in drug delivery systems and biomaterials. Its structural characteristics allow for modification that can enhance biocompatibility and drug-loading capacity .
Table 3: Material Properties
| Material Type | Property Measured | Result |
|---|---|---|
| Drug Delivery System | Drug Loading Capacity | Up to 75% |
| Biomaterial | Biocompatibility Rating | High (score: >90%) |
Mechanism of Action
The mechanism of action of ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate involves its ability to form complexes with metal ions, which can enhance its biological activity. The compound can interact with cellular targets, such as enzymes and receptors, through coordination bonds, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions, functional groups, and electronic configurations. Below is a detailed analysis of key analogs and their comparative properties:
Positional Isomers: 2-Hydroxy-4-Methoxy Substitution
Computational studies using density functional theory (DFT) reveal that this isomer exhibits a first hyperpolarizability (β) of 1.23 × 10⁻³⁰ esu, slightly lower than the 3-methoxy derivative (β = 1.45 × 10⁻³⁰ esu) . The 3-methoxy substitution enhances intramolecular charge transfer (ICT) due to reduced steric hindrance between the hydroxyl and methoxy groups, optimizing molecular planarity and NLO performance.
Amino-Substituted Analogs
Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate (CAS 57834-33-0) replaces the hydroxyl and methoxy groups with a methyl(phenyl)amino moiety. This substitution eliminates hydrogen-bonding capacity, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL vs. ~5 mg/mL for the target compound) . The absence of electron-donating hydroxyl groups also diminishes NLO activity, with hyperpolarizability values 40% lower than the target compound .
Ethoxylated Derivatives
This modification drastically increases molecular weight (1266.6 g/mol vs. ~297 g/mol for the target compound) and water solubility (>99% soluble in water) but reduces thermal stability (decomposition at 120°C vs. melting point of 62–65°C for simpler analogs) .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (Water) | Hyperpolarizability (β, ×10⁻³⁰ esu) | Key Applications |
|---|---|---|---|---|---|---|
| Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate (Target) | ~297.3 | 2-OH, 3-OCH₃ | Not reported | ~5 mg/mL | 1.45 | NLO materials, Sensors |
| Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate | ~297.3 | 2-OH, 4-OCH₃ | Not reported | ~4 mg/mL | 1.23 | NLO research |
| Ethyl 4-(((methyl(phenyl)amino)methylene)amino)benzoate (CAS 57834-33-0) | 296.37 | N-methyl, N-phenyl | 62–65 | <0.1 mg/mL | 0.87 | Organic synthesis |
| Ethoxylated ethyl-4-aminobenzoate | 1266.6 | Polyethoxylated chain (n=25) | Decomposes at 120°C | >99% | Not applicable | Cosmetics, Surfactants |
Data compiled from DFT studies, solubility tests, and thermal analyses .
Research Findings and Implications
- NLO Performance : The target compound’s 2-hydroxy-3-methoxy configuration maximizes ICT, outperforming its 2-hydroxy-4-methoxy isomer in hyperpolarizability. This positions it as a candidate for photonic devices .
- Solubility vs. Functionality: Amino-substituted analogs (e.g., CAS 57834-33-0) trade hydrogen-bonding capacity for lipophilicity, limiting applications in aqueous systems but expanding utility in organic solvents .
- Industrial Relevance : Ethoxylated derivatives highlight the trade-off between molecular complexity and functionality, with applications in cosmetics due to enhanced water compatibility .
Biological Activity
Ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
- IUPAC Name : this compound
This compound exhibits various mechanisms of action that contribute to its biological activities:
- Antioxidant Activity : The presence of hydroxyl and methoxy groups in the phenolic structure enhances its ability to scavenge free radicals, thus exhibiting antioxidant properties.
- Antimicrobial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines by inducing apoptosis through caspase activation pathways.
Biological Activity Overview
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Membrane disruption | |
| Anticancer | Apoptosis induction via caspase activation |
Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong free radical scavenging ability.
Antimicrobial Efficacy
In vitro tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus, revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0048 to 0.0195 mg/mL. The results indicated that structural modifications significantly influenced antimicrobial potency, with certain derivatives showing enhanced activity compared to the parent compound .
Anticancer Properties
Research focusing on the anticancer potential of this compound highlighted its ability to induce apoptosis in HepG2 and A549 cancer cell lines. The compound was found to activate caspases 3 and 8, leading to cell cycle arrest and subsequent cell death. This suggests a promising role in cancer therapeutics, particularly for targeting EGFR pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate, and how do reaction conditions influence yield?
- Methodology : A common approach involves condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl 4-aminobenzoate under reflux in ethanol, catalyzed by acetic acid. Temperature control (~80°C) and reaction time (6–8 hours) are critical for achieving >70% yield . Solvent choice (e.g., ethanol vs. ether) impacts purity, with ethanol favoring fewer side products. Progress is monitored via TLC, and purification employs recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this Schiff base compound?
- Methodology :
- ¹H NMR : Key signals include the imine proton (δ ~8.3 ppm, singlet) and aromatic protons from the methoxyphenyl (δ ~6.8–7.5 ppm). The ester methyl group appears at δ ~1.3 ppm (triplet) .
- IR : Stretching frequencies for C=N (1630–1610 cm⁻¹), ester C=O (1720–1700 cm⁻¹), and phenolic O-H (broad ~3200 cm⁻¹) confirm functional groups .
Q. What are the preliminary solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (hexane). Stability studies involve incubating the compound in buffers (pH 2–12) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products. The compound shows higher solubility in DMSO and stability in neutral to mildly acidic conditions .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize the synthesis and reduce batch-to-batch variability?
- Methodology : A factorial design evaluates factors like temperature, catalyst concentration, and solvent ratio. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.2 eq acetic acid, ethanol:water 3:1), achieving 85% yield with <5% variability. ANOVA validates model significance .
Q. What mechanistic insights explain contradictory biological activity results in antimicrobial assays?
- Methodology : Comparative studies using time-kill assays and membrane permeability tests (via SYTOX Green uptake) reveal that activity against Gram-positive bacteria (e.g., S. aureus) correlates with membrane disruption, while Gram-negative resistance arises from efflux pumps. Contradictions in literature may stem from differences in bacterial strains or assay protocols .
Q. How does computational modeling (DFT, molecular docking) predict the compound’s reactivity and binding affinity to biological targets?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating moderate electrophilicity. Docking simulations (AutoDock Vina) with cyclooxygenase-2 (COX-2) show a binding energy of −8.2 kcal/mol, suggesting potential anti-inflammatory activity. MD simulations validate stability of the ligand-protein complex .
Q. What advanced spectroscopic methods (e.g., X-ray crystallography, 2D NMR) resolve ambiguities in tautomeric forms of the Schiff base?
- Methodology : Single-crystal X-ray diffraction confirms the E-configuration of the imine bond. ¹H-¹³C HMBC NMR correlations (e.g., between the imine proton and carbonyl carbon) exclude enol-imine tautomerization. Solid-state IR further differentiates tautomers via O-H stretching patterns .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported anticancer IC₅₀ values across cell lines?
- Analysis : Variability arises from cell-specific uptake mechanisms (e.g., passive diffusion vs. active transport) and assay endpoints (MTT vs. apoptosis markers). Meta-analysis of dose-response curves (Hill coefficients) and normalization to cytotoxicity controls (e.g., cisplatin) reduce inconsistencies .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions to minimize hydrolysis of the ester group .
- Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 314.1162) .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
